molecular formula C14H8Cl2N2O B11175958 2,5-dichloro-N-(2-cyanophenyl)benzamide

2,5-dichloro-N-(2-cyanophenyl)benzamide

Cat. No.: B11175958
M. Wt: 291.1 g/mol
InChI Key: IZKJXCPNVVEURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(2-cyanophenyl)benzamide is an organic compound with the molecular formula C14H8Cl2N2O It is a member of the benzanilide class of compounds, which are characterized by the presence of a benzamide group substituted with chlorine and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-cyanophenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-aminobenzonitrile in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-cyanophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can be used for the reduction of the cyano group.

    Oxidation: Strong oxidizing agents like potassium permanganate may be used, although specific conditions need to be optimized.

Major Products Formed

    Substitution: Products will vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the chlorine atoms.

    Reduction: The major product would be 2,5-dichloro-N-(2-aminophenyl)benzamide.

    Oxidation: Potential products could include oxidized derivatives of the benzamide group.

Scientific Research Applications

2,5-dichloro-N-(2-cyanophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-cyanophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and chloro groups play a crucial role in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-(2-cyanophenyl)benzamide is unique due to the specific positioning of the chloro and cyano groups, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more suitable for certain applications in research and industry.

Properties

Molecular Formula

C14H8Cl2N2O

Molecular Weight

291.1 g/mol

IUPAC Name

2,5-dichloro-N-(2-cyanophenyl)benzamide

InChI

InChI=1S/C14H8Cl2N2O/c15-10-5-6-12(16)11(7-10)14(19)18-13-4-2-1-3-9(13)8-17/h1-7H,(H,18,19)

InChI Key

IZKJXCPNVVEURB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.